molecular formula C10H6F2O4 B1353555 3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid CAS No. 721-13-1

3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid

Cat. No. B1353555
CAS RN: 721-13-1
M. Wt: 228.15 g/mol
InChI Key: KODLBMVQFGJDOK-DUXPYHPUSA-N
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Description

3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid, commonly referred to as DFBPA, is a synthetic organic compound that has been used in laboratory experiments for a variety of purposes. It belongs to a larger class of compounds known as difluorobenzodioxol-5-yl acids (DFBAs). DFBPA is a colorless solid at room temperature and is soluble in common organic solvents. This compound has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmaceuticals.

Scientific Research Applications

  • Alzheimer's Disease Research : A study by Gao, Wang, & Zheng (2018) focused on synthesizing carbon-11-labeled CK1 inhibitors for potential use as PET radiotracers in imaging Alzheimer's disease. This application demonstrates the compound's role in developing diagnostic tools for neurodegenerative diseases.

  • Chemical Synthesis and Functionalization : The work by Schlosser, Gorecka, & Castagnetti (2003) illustrated the conversion of 2,2-difluoro-1,3-benzodioxole into various derivatives. This has implications for developing new compounds with potential applications in various fields of chemistry.

  • Materials Science and Polymer Research : Research by Kharas et al. (2000) on novel copolymers of trisubstituted ethylenes with styrene highlights the use of derivatives of this compound in materials science, particularly in creating new polymers with unique properties.

  • Photophysical Property Studies : Krebs & Spanggaard (2002) investigated the impact of perfluorination on photophysical properties, using derivatives of the compound . Their study, detailed in this paper, contributes to the understanding of how chemical modifications can affect the optical properties of compounds, which is crucial in fields like optoelectronics and sensor development.

  • Crystallography and Structural Analysis : The crystal structure analysis of derivatives of this compound, as explored by Jasinski et al. (2008), provides insights into molecular interactions and arrangements. This is fundamental in the field of crystallography and has broader implications in materials science and molecular engineering.

properties

IUPAC Name

(E)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O4/c11-10(12)15-7-3-1-6(2-4-9(13)14)5-8(7)16-10/h1-5H,(H,13,14)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODLBMVQFGJDOK-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

387350-55-2
Record name (2E)-3-(2,2-Difluoro-1,3-benzodioxol-5-yl)propenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 10.0 g (53.7 mmol) 2,2-difluoro-benzo[1,3]dioxole-5-carbaldehyde, 6.24 g (60.0 mmol) malonic acid, 0.46 g (5.40 mmol) piperidine and 40 ml pyridine was kept at reflux temperature until carbon dioxide development ceased (3 h). After cooling to room temperature the reaction mixture was poured onto 100 g ice and 30 ml 6N HCl. The precipitate was isolated, washed with water and dried. Yield: 8.60 g (70%) 3-(2,2-Difluoro-benzo[1,3]dioxol-5-yl) -acrylic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

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